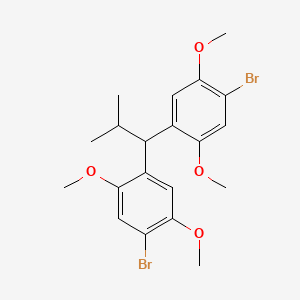
1,1'-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) typically involves the reaction of 4-bromo-2,5-dimethoxybenzene with 2-methylpropane-1,1-diyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,1’-(2-Methylpropane-1,1-diyl)bis(4-hydroxy-2,5-dimethoxybenzene).
Scientific Research Applications
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-chloro-2,5-dimethoxybenzene)
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-fluoro-2,5-dimethoxybenzene)
- 1,1’-(2-Methylpropane-1,1-diyl)bis(4-iodo-2,5-dimethoxybenzene)
Uniqueness
1,1’-(2-Methylpropane-1,1-diyl)bis(4-bromo-2,5-dimethoxybenzene) is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s electronic structure, making it suitable for specific applications that require unique reactivity and interactions.
Properties
CAS No. |
89950-15-2 |
|---|---|
Molecular Formula |
C20H24Br2O4 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
1-bromo-4-[1-(4-bromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C20H24Br2O4/c1-11(2)20(12-7-18(25-5)14(21)9-16(12)23-3)13-8-19(26-6)15(22)10-17(13)24-4/h7-11,20H,1-6H3 |
InChI Key |
KNVZYPQRPPCVTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1OC)Br)OC)C2=CC(=C(C=C2OC)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



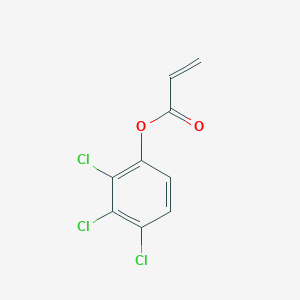
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
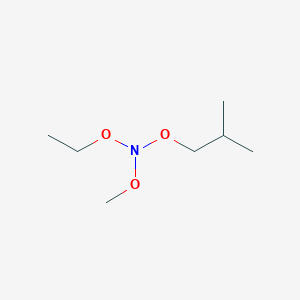
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
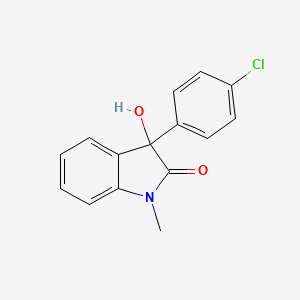
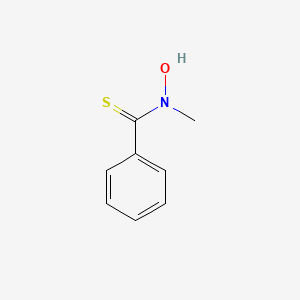
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
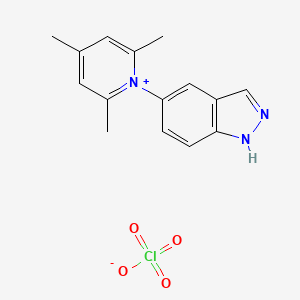
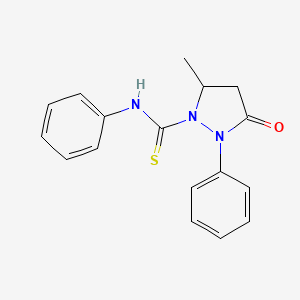
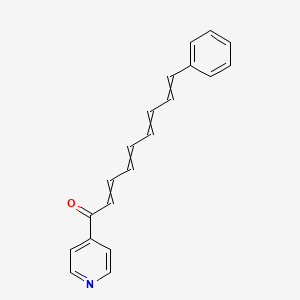
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
